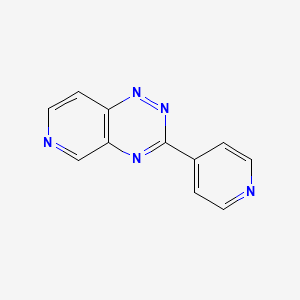
3-Pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound features a unique structure combining pyridine and triazine rings, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine typically involves the condensation of isonitrosoacetophenone hydrazones with aldehydes, followed by aromatization of the resulting dihydro-1,2,4-triazines using an oxidizing agent . Another method includes the condensation of amidrazones or carboxylic acid hydrazides with 1,2-diones . These reactions are often carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazine oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or triazine ring undergoes substitution with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include triazine oxides, dihydro derivatives, and various substituted triazines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: 3-Pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific combination of pyridine and triazine rings, which imparts distinct chemical and biological properties. Compared to similar compounds like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it exhibits superior cytotoxic activities against certain cancer cell lines and has shown promising results in antiviral studies .
Properties
CAS No. |
60097-07-6 |
|---|---|
Molecular Formula |
C11H7N5 |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
3-pyridin-4-ylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C11H7N5/c1-4-12-5-2-8(1)11-14-10-7-13-6-3-9(10)15-16-11/h1-7H |
InChI Key |
VBKAZKVWMFYDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















